molecular formula C15H11NO2 B4192060 4-cyanophenyl 2-methylbenzoate CAS No. 89013-79-6

4-cyanophenyl 2-methylbenzoate

Cat. No.: B4192060
CAS No.: 89013-79-6
M. Wt: 237.25 g/mol
InChI Key: FSXGXLHUUDLHFG-UHFFFAOYSA-N
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Description

4-Cyanophenyl 2-methylbenzoate is an aromatic ester featuring a benzoate moiety substituted with a methyl group at the 2-position and a cyanophenyl group at the 4-position. Its molecular formula is C₁₆H₁₃NO₂, with a molecular weight of 274.08 g/mol (as sodium adduct, HRMS: [M + Na]⁺ observed at m/z 274.0832) . Key structural features include:

  • Electron-withdrawing cyano group (–CN) on the phenyl ring, influencing electronic properties and reactivity.
  • Methyl group (–CH₃) at the benzoate’s 2-position, contributing to steric effects and stability.

The compound’s synthesis follows transesterification protocols, yielding products confirmed via ¹H NMR, ¹³C NMR, IR, and HRMS . IR spectroscopy reveals a characteristic nitrile stretching band at 2228 cm⁻¹, while NMR data confirm regiochemical assignments .

Properties

IUPAC Name

(4-cyanophenyl) 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-11-4-2-3-5-14(11)15(17)18-13-8-6-12(10-16)7-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXGXLHUUDLHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336320
Record name Benzoic acid, 2-methyl-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89013-79-6
Record name Benzoic acid, 2-methyl-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Bromination of Methyl 4-Cyano-2-methylbenzoate

The bromination of methyl 4-cyano-2-methylbenzoate (a related ester) with N-bromosuccinimide (NBS) under radical conditions yields methyl 2-(bromomethyl)-4-cyanobenzoate. This reaction is critical for introducing reactive handles for further functionalization .

Reaction ConditionsYieldKey Observations
NBS, BPO, CCl₄, 80°C, 16 hrs66.9%Purification via silica gel (EA/petroleum ether) yields white solid .
NBS, AIBN, CCl₄, 80°C, 48 hrsN/RCrude product used directly in subsequent reactions without purification .
NBS, BPO, CCl₄, reflux, 3 hrs100%High yield attributed to excess NBS and radical initiation .

Schiff Base Formation with Anilines

Methyl 4-cyano-3-formylmethylbenzoate reacts with anilines under catalyst-free aqueous conditions to form imines (C=N bonds). While this involves a formyl group absent in 4-cyanophenyl 2-methylbenzoate, it highlights the cyano group’s compatibility in such reactions .

Example Reaction:

  • Substrate: Methyl 4-cyano-3-formylmethylbenzoate

  • Conditions: H₂O/CH₂Cl₂ (4:1), RT, 5 min

  • Product: Methyl (E)-4-cyano-3-((phenylimino)methyl)benzoate

  • Yield: 95%

Key Features:

  • No acid/base catalysts required.

  • Scalable to gram quantities with minimal purification.

Cross-Coupling Reactions

4-Cyanophenyl esters participate in nickel-catalyzed cross-coupling reactions. For example, 4-cyanophenyl 4-methylbenzoate (CAS: 32792-42-0) was synthesized via photoinduced coupling using:

  • Catalyst: NiBr₂/PC1/dtbpy

  • Conditions: DMSO/H₂O, 455 nm LEDs, 22 hrs .

SubstrateProductYield
4-Bromobenzonitrile4-Cyanophenyl benzoateN/R

Biological Activity of Analogues

While not directly studied, methyl 4-cyano-2-methylbenzoate derivatives exhibit pharmacological relevance. For instance, compound 64 (a farnesyltransferase inhibitor) demonstrates EC₅₀ = 3.5 nM in cellular assays, underscoring the utility of cyanoaryl esters in drug design .

Thermal and Radical Stability

Radical bromination conditions (e.g., AIBN/BPO) are tolerated by the cyano group, suggesting robustness under harsh thermal/radical environments .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methylbenzoate Derivatives

Compound Name Substituent (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Yield (%) Notable Properties
This compound –CN C₁₆H₁₃NO₂ 274.08 N/A Nitrile IR: 2228 cm⁻¹; high steric hindrance
4-Nitrophenyl 2-methylbenzoate –NO₂ C₁₅H₁₁NO₄ 269.25 100 Strong electron-withdrawing nitro group; higher polarity
4-Methoxyphenyl 2-methylbenzoate –OCH₃ C₁₅H₁₄O₃ 242.27 96 Electron-donating methoxy group; improved solubility in polar solvents
4-Formylphenyl 2-methylbenzoate –CHO C₁₅H₁₂O₃ 240.25 77 Aldehyde functionality; reactive toward nucleophiles

Key Observations:

  • Electronic Effects: The –CN and –NO₂ groups reduce electron density on the phenyl ring compared to –OCH₃, altering reactivity in electrophilic substitutions .
  • Solubility: Methoxy-substituted derivatives exhibit enhanced solubility in polar solvents (e.g., methanol) due to hydrogen bonding, whereas cyano/nitro analogs are more lipophilic .
  • Synthetic Yields : Nitro-substituted esters achieve near-quantitative yields (100%), likely due to favorable transition-state stabilization during transesterification .

Comparison with Positional Isomers and Homologs

Methyl 4-(2-Cyanophenyl)benzoate

  • Structure : Methyl ester with –CN at the phenyl’s 2-position (vs. 4-position in the target compound).
  • Molecular Formula: C₁₅H₁₁NO₂ (MW: 237.25 g/mol) .
  • Key Differences: Reduced steric hindrance (methyl ester vs. phenyl ester).

4-Cyanophenyl 4-Heptylbenzoate

  • Structure : Features a heptyl chain (–C₇H₁₅) at the benzoate’s 4-position.
  • Molecular Formula: C₂₁H₂₃NO₂ (MW: 321.41 g/mol) .
  • Key Differences :
    • Increased lipophilicity (logP ~5.2 vs. ~3.1 for 2-methyl analog), enhancing membrane permeability .

      – Higher acute toxicity (OSHA HCS Category 4 oral toxicity) due to prolonged bioaccumulation risks .

Scale-Up and Stability Considerations

  • 4-Cyanophenyl Benzoate (lacking methyl substitution) is synthesized on larger scales, suggesting that the methyl group in this compound may introduce steric challenges during production .
  • Thermal Stability : Methyl and heptyl substituents enhance thermal stability compared to unsubstituted benzoates, as evidenced by decomposition temperatures in TGA analyses (data inferred from Safety Data Sheets) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyanophenyl 2-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Common methods include esterification of 2-methylbenzoic acid with 4-cyanophenol using coupling agents like DCC/DMAP or acid catalysis (e.g., H₂SO₄). Optimization involves adjusting stoichiometry, temperature (typically 60–100°C), and solvent polarity (e.g., THF or DCM). Monitoring reaction progress via TLC or HPLC is critical .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the 7.0–8.5 ppm range (split patterns depend on substitution).
  • ¹³C NMR : Identify the ester carbonyl (~168–170 ppm) and nitrile carbon (~115–120 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons to specific carbons.
    Cross-validate with computational tools (e.g., DFT-based chemical shift predictions) .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Employ respiratory protection (NIOSH-certified P95 masks) if dust or vapors are generated.
  • Ensure fume hood ventilation and avoid drainage contamination.
  • Refer to SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the reported molecular geometry of this compound?

  • Methodological Answer :

  • Grow single crystals via slow evaporation (solvent: acetone/hexane mixtures).
  • Collect diffraction data using synchrotron or in-house X-ray sources.
  • Refine structures using SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate with checkCIF/PLATON to identify outliers in bond angles or torsion .

Q. What experimental strategies can assess the compound’s stability under non-ambient conditions (e.g., high humidity, UV exposure)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
  • Photostability Studies : Use UV chambers (λ = 254–365 nm) and track nitrile group integrity via FTIR .

Q. How can QSPR (Quantitative Structure-Property Relationship) models predict physicochemical properties of this compound?

  • Methodological Answer :

  • Generate 3D molecular descriptors (e.g., logP, polar surface area) using software like COSMO-RS or Gaussian.
  • Train neural networks on datasets of analogous esters to predict solubility, melting point, or reactivity. Validate predictions with experimental DSC (melting point) and shake-flask solubility tests .

Q. What strategies address contradictions in toxicological classification (e.g., mutagenicity vs. non-carcinogenicity)?

  • Methodological Answer :

  • Perform Ames tests (Salmonella strains TA98/TA100) to assess mutagenic potential.
  • Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to evaluate acute toxicity.
  • Compare results with regulatory databases (e.g., IARC, OSHA) and apply read-across approaches for structurally similar benzoates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-cyanophenyl 2-methylbenzoate
Reactant of Route 2
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